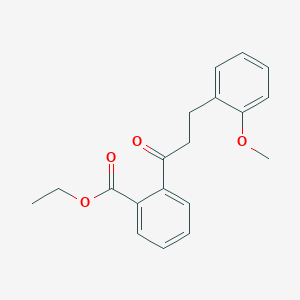

2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone

Description

2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone (CAS: 898769-75-0) is a substituted propiophenone derivative with the molecular formula C₁₉H₂₀O₄ and a molecular weight of 312.36 g/mol . The compound features a carboethoxy group at the 2'-position of the benzoyl moiety and a 2-methoxyphenyl substituent at the 3-position of the propanone chain. Its structural complexity makes it a subject of interest in synthetic organic chemistry, particularly for chiral resolution studies and pharmaceutical intermediate synthesis .

Propriétés

IUPAC Name |

ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-3-23-19(21)16-10-6-5-9-15(16)17(20)13-12-14-8-4-7-11-18(14)22-2/h4-11H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJOVRCTGIFDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644167 | |

| Record name | Ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-75-0 | |

| Record name | Ethyl 2-[3-(2-methoxyphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[3-(2-methoxyphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester . This intermediate is then subjected to a Claisen condensation reaction to yield the final product. The reaction conditions generally include refluxing the reaction mixture in ethanol for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of 2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone is being investigated for its potential as a lead compound in drug development. Its structural features suggest possible applications in:

- Anticancer Research : Preliminary studies indicate cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

- Neuropharmacology : The compound may modulate neurotransmitter systems, particularly serotonin pathways, suggesting implications for mood disorders.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for:

- Pharmaceuticals : It can be used to synthesize various pharmaceutical agents through further functional group modifications.

- Agrochemicals : The compound is also explored for applications in developing new agrochemical products.

Research has highlighted several biological activities associated with 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone:

- Antimicrobial Properties : Studies suggest it may exhibit antimicrobial activity against certain pathogens.

- Anti-inflammatory Effects : Investigations indicate potential anti-inflammatory properties, making it a candidate for therapeutic applications.

Case Studies and Experimental Results

Several studies have investigated the biological activity of this compound:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |

| Study 2 | HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest |

| Study 3 | SH-SY5Y (Neuroblastoma) | 10.0 | Serotonin reuptake inhibition |

Anticancer Activity

A notable study evaluated the cytotoxic effects on breast cancer cell lines (MCF-7), revealing significant induction of apoptosis markers at higher concentrations.

Neuroprotective Effects

Another investigation assessed its neuroprotective properties in neuronal cell cultures exposed to oxidative stress. The compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates.

Mécanisme D'action

The mechanism of action of 2’-Carboethoxy-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone (CAS: 898769-77-2)

- Molecular Formula : C₁₉H₂₀O₄ (identical to the target compound).

- Key Difference : The carboethoxy group is shifted to the 3'-position on the benzoyl ring.

- Impact : Positional isomerism may alter electronic properties (e.g., dipole moments) and steric interactions, affecting reactivity in chiral environments .

2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone (CAS: 898774-54-4)

- Molecular Formula : C₁₉H₂₀O₄.

- Key Difference : The methoxy group is at the 3-position of the phenyl ring instead of the 2-position.

Halogenated Derivatives

2'-Carboethoxy-3-(3-fluorophenyl)propiophenone (CAS: 898788-88-0)

- Molecular Formula : C₁₈H₁₇FO₃.

- Molecular Weight : 300.32 g/mol.

- Key Difference : A fluorine atom replaces the methoxy group at the 3-position of the phenyl ring.

- However, the absence of the methoxy group reduces hydrogen-bonding capability .

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-19-4)

Sulfur-Containing Analog

2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone (CAS: 898754-39-7)

- Molecular Formula : C₁₉H₂₀O₃S.

- Key Difference : A thiomethyl (-SCH₃) group replaces the methoxy (-OCH₃) group.

- Safety data indicate stricter handling requirements due to possible sulfur-related hazards (e.g., skin irritation) .

Trifluoromethyl Derivatives

2'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS: 898777-76-9)

- Molecular Formula : C₁₈H₁₅F₃O₃.

- Molecular Weight : 336.31 g/mol.

- Key Difference : Three fluorine atoms on the phenyl ring.

- Impact : Trifluorination significantly enhances thermal stability and metabolic resistance, making this derivative suitable for high-temperature reactions or prolonged biological activity .

Activité Biologique

2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone is C20H22O3, with a molecular weight of 310.39 g/mol. It is classified as a substituted propiophenone, characterized by an ethyl ester group, a methoxyphenyl group, and a propiophenone backbone. The compound's structure can be analyzed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which provide insights into its molecular geometry and functional groups .

The biological activity of 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone is thought to arise from its interaction with specific biomolecular targets. While detailed mechanisms are still under investigation, preliminary studies suggest that it may modulate various cellular pathways, potentially influencing processes such as apoptosis, cell proliferation, and inflammation .

Cytotoxicity Studies

Research has indicated that 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Concentration Range : Cytotoxicity was assessed over a range of concentrations from 0 to 1000 µM.

- Assays Used : Neutral Red Uptake Assay and MTT Reduction Assay were employed to determine cell viability.

The results showed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxyl group | Increased binding affinity to estrogen receptors |

| Alteration of alkyl chains | Varied effects on aromatase inhibition |

| Substitution on the phenyl ring | Enhanced cytotoxicity against certain cancer cell lines |

These modifications highlight the importance of specific structural features in determining the compound's biological efficacy .

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To evaluate the efficacy of 2'-Carboethoxy-3-(2-methoxyphenyl)propiophenone in inhibiting MCF-7 cell growth.

- Findings : The compound demonstrated significant inhibition of cell proliferation at concentrations above 100 µM, with a calculated IC50 value indicating potent activity.

-

Neurotoxicity Assessment :

- Objective : To investigate potential neurotoxic effects.

- Methodology : Primary rat cortical cultures were exposed to varying concentrations of the compound.

- Results : No significant neurotoxic effects were observed at lower concentrations, suggesting a favorable safety profile for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.